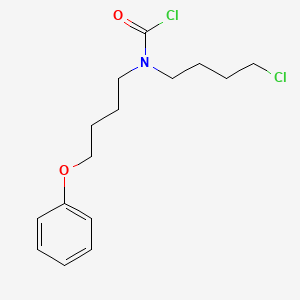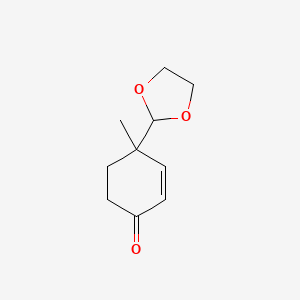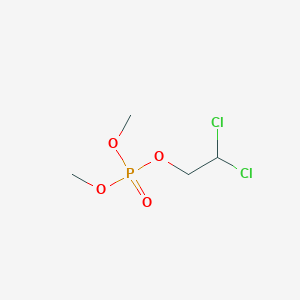
2,2-Dichloroethyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2,2-Dichloroethyl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphite with 1,2-dibromo-2,2-dichloroethane. The reaction typically occurs under anhydrous conditions and requires the presence of a base such as sodium hydroxide . Industrial production methods involve similar synthetic routes but are scaled up to accommodate large quantities .
Analyse Chemischer Reaktionen
2,2-Dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dichlorvos and other by-products.
Oxidation: It can be oxidized to form various phosphate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as hydroxide ions . Major products formed from these reactions include dichlorvos and other organophosphate derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroethyl dimethyl phosphate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 2,2-Dichloroethyl dimethyl phosphate is the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroethyl dimethyl phosphate is similar to other organophosphate compounds such as dichlorvos and trichlorfon . it is unique in its specific chemical structure, which includes both bromine and chlorine atoms . This unique structure contributes to its effectiveness and stability under various conditions .
Similar Compounds
- Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate)
- Trichlorfon (Dimethyl 1-hydroxy-2,2,2-trichloroethyl phosphonate)
- Naled (Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate)
Eigenschaften
CAS-Nummer |
111883-35-3 |
|---|---|
Molekularformel |
C4H9Cl2O4P |
Molekulargewicht |
222.99 g/mol |
IUPAC-Name |
2,2-dichloroethyl dimethyl phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ZYRWHPOKHQYRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
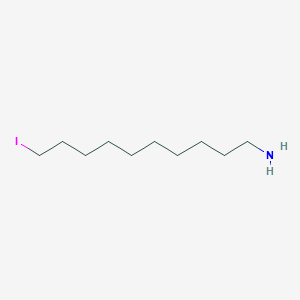

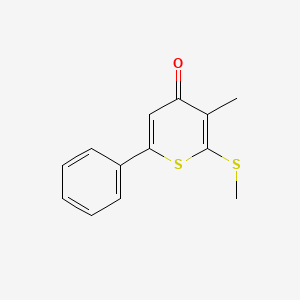
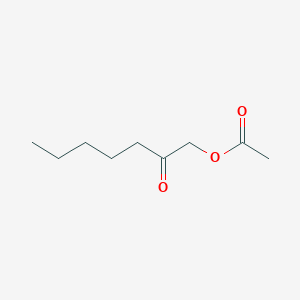
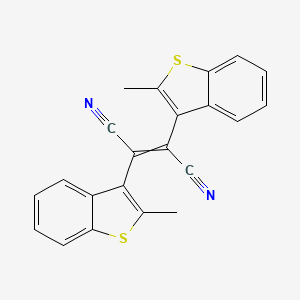
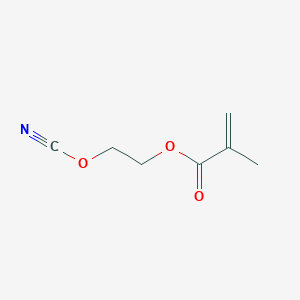

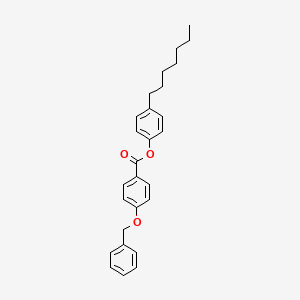
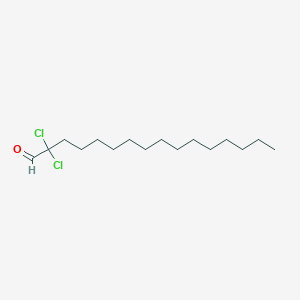
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
